![molecular formula C8H5F2N3 B6324683 3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95% CAS No. 955050-68-7](/img/structure/B6324683.png)
3,5-Difluoro-4-phenyl-[1,2,4]-triazole; 95%
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Description
3,5-Difluoro-4-phenyl-[1,2,4]-triazole (DFT) is a heterocyclic compound that has a wide range of applications in scientific research. It is a highly versatile compound, with unique properties that make it suitable for use in a variety of experiments. It is a popular choice for researchers due to its relatively low cost and ease of synthesis.
Scientific Research Applications
Fluorophores in Bioimaging
Fluorophores are substances that can re-emit light upon light excitation. Triazole derivatives, such as “3,5-DIFLUORO-4-PHENYL-[1,2,4]-TRIAZOLE”, can potentially be used as fluorophores. They find widespread practical application in bioimaging, serving as molecular reporters and chemodosimeters .
Sensors
Triazole derivatives can also be used in the development of sensors. Their unique chemical properties make them suitable for creating sensitive and selective detection systems .
Optoelectronic Applications
The optoelectronic properties of triazole derivatives make them useful in various optoelectronic applications. This includes their use in the development of organic light-emitting diodes (OLEDs) and other light-emitting materials .
Synthesis of Boratetrazine
“3,5-DIFLUORO-4-PHENYL-[1,2,4]-TRIAZOLE” can be used in the synthesis of boratetrazine. The reaction of 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane with boron trifluoride diethyl etherate in the presence of triethylamine in a toluene medium yields boratetrazine .
Antiviral Activity
Indole derivatives, which are structurally similar to triazole derivatives, have shown antiviral activity. While specific studies on “3,5-DIFLUORO-4-PHENYL-[1,2,4]-TRIAZOLE” are not available, it’s possible that it may also exhibit antiviral properties .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity. Given the structural similarities, “3,5-DIFLUORO-4-PHENYL-[1,2,4]-TRIAZOLE” may also have potential anti-inflammatory applications .
properties
IUPAC Name |
3,5-difluoro-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGDKSPULKHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-phenyl-4H-1,2,4-triazole |
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